

# 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid CAS 762262-11-3

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## Compound of Interest

**Compound Name:** 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid

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An In-depth Technical Guide to **3-(2-Cyanoethylaminocarbonyl)phenylboronic Acid** (CAS 762262-11-3): A Versatile Moiety for Bioconjugation and Targeted Drug Delivery

## Abstract

**3-(2-Cyanoethylaminocarbonyl)phenylboronic acid** is a specialized chemical reagent that stands at the intersection of organic synthesis, bioconjugation, and targeted therapeutics. Its molecular architecture, featuring a phenylboronic acid (PBA) "warhead" and a functionalizable side chain, makes it a powerful tool for researchers in drug development and chemical biology. The boronic acid moiety enables reversible covalent interactions with diol-containing biomolecules, such as sialic acids that are frequently overexpressed on cancer cell surfaces, providing a mechanism for targeted delivery.<sup>[1][2]</sup> This guide offers a comprehensive overview of its chemical properties, core mechanism of action, and detailed protocols for its application in key research workflows, including nanoparticle functionalization and palladium-catalyzed cross-coupling reactions.

## The Foundational Chemistry of Phenylboronic Acids in Biomedicine

The utility of **3-(2-Cyanoethylaminocarbonyl)phenylboronic acid** is rooted in the unique chemical behavior of the boronic acid group. Unlike carboxylic acids, which act as proton

donors, boronic acids primarily function as Lewis acids, accepting a pair of electrons.[3] This property allows them to form reversible, covalent bonds with molecules containing 1,2- or 1,3-diols, such as carbohydrates.[1][3]

This interaction is central to their biomedical applications for several reasons:

- **Targeting the Glycocalyx:** The surface of mammalian cells is coated in a dense layer of polysaccharides known as the glycocalyx.[1] By targeting specific sugars within this layer, such as sialic acid, PBA-functionalized molecules and nanomaterials can selectively bind to certain cell types.[2][4] This is particularly relevant in oncology, as many cancer cells exhibit an overexpression of sialic acid residues.[1]
- **pH-Responsive Binding:** The equilibrium between the uncharged, trigonal planar form of boronic acid and the negatively charged, tetrahedral boronate form is pH-dependent.[3][4] The tetrahedral form exhibits stronger binding to diols. Many PBAs have a pKa in the range of 8-10, but this can be modulated by substituents on the phenyl ring.[3][5] This pH sensitivity can be exploited to enhance binding in the slightly acidic microenvironment of tumors (pH ~6.5) compared to the physiological pH of healthy tissue (~7.4).[2]
- **Versatile Chemical Handle:** The phenylboronic acid group is stable, generally possesses low toxicity, and is a versatile building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[3][6]

## Physicochemical Profile: 3-(2-Cyanoethylaminocarbonyl)phenylboronic Acid

The subject of this guide is a bifunctional molecule designed to leverage the inherent properties of PBAs while providing a point for further chemical modification.

Property	Value	Reference(s)
CAS Number	762262-11-3	[7][8][9]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> BN <sub>2</sub> O <sub>3</sub>	[10]
Molecular Weight	218.02 g/mol	[10]
Appearance	Solid	[8]
Melting Point	226-236 °C	[7]
Purity	Typically ≥96%	[8]
Storage	Store at 2-8°C under an inert atmosphere	[11]

The structure consists of two key domains:

- **The Phenylboronic Acid Moiety:** Located at position 1 of the phenyl ring, this group is the primary driver for biological targeting through diol binding.
- **The 3-(2-Cyanoethylaminocarbonyl) Side Chain:** This group, attached at the meta-position, serves multiple purposes. It modulates the electronic properties and acidity of the boronic acid and provides a potential chemical handle for further reactions or conjugation.

## Core Mechanism: Reversible Boronate Ester Formation

The central mechanism enabling the use of this compound in biological systems is its reaction with cis-diols to form a five- or six-membered cyclic boronate ester. This reaction is a reversible equilibrium, highly dependent on pH and the concentration of the diol.

Caption: Reversible formation of a tetrahedral boronate ester.

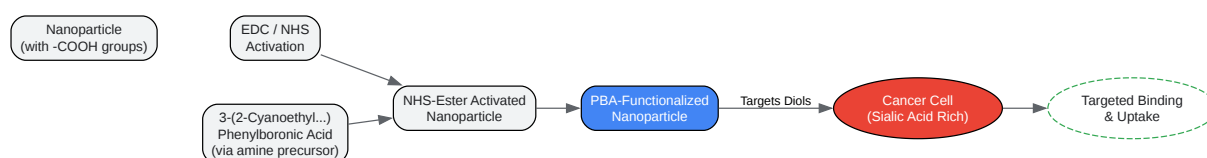
At physiological pH, the boronic acid exists in equilibrium between its neutral trigonal form and an anionic tetrahedral boronate form after reacting with water. It is this tetrahedral intermediate that readily condenses with diols to form the stable cyclic ester, which is the basis for cell surface recognition.[3]

## Key Applications and Experimental Methodologies

This molecule is primarily a building block. Its applications stem from its ability to be incorporated into larger, more complex systems.

### Surface Functionalization of Nanoparticles for Targeted Delivery

A primary application is the conjugation of this molecule to the surface of drug delivery vehicles, such as polymeric nanoparticles or liposomes, to endow them with tumor-targeting capabilities.<sup>[5][12]</sup>



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Caption: Workflow for nanoparticle functionalization and cell targeting.

#### Protocol 1: Nanoparticle Surface Modification via Amide Coupling

This protocol describes the conjugation of the amine precursor of the title compound, 3-aminophenylboronic acid, to carboxylated nanoparticles.

Materials:

- Carboxylated polymeric nanoparticles (e.g., PLGA-COOH)
- 3-Aminophenylboronic acid hydrochloride
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)

- 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
- Phosphate-buffered saline (PBS) (pH 7.4)
- Quenching solution (e.g., 1 M Tris or ethanolamine, pH 8.5)
- Dialysis tubing (appropriate MWCO) or centrifugal filter units

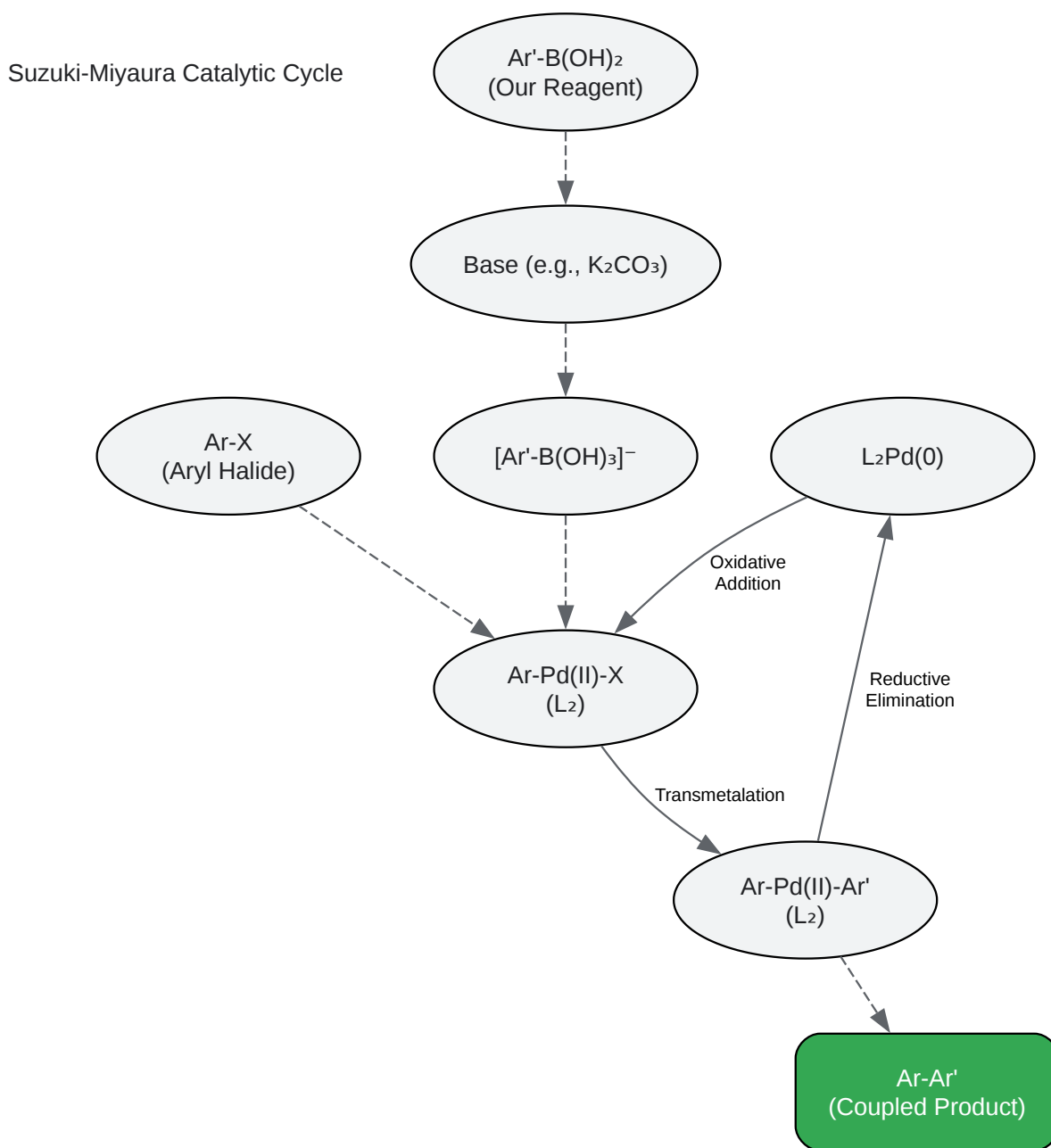
#### Methodology:

- Nanoparticle Activation:
  - Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 10 mg/mL.
  - Add EDC (4-fold molar excess over carboxyl groups) and NHS (10-fold molar excess).
  - Incubate for 30 minutes at room temperature with gentle stirring.
  - Rationale: EDC and NHS react with the carboxyl groups on the nanoparticle surface to form a semi-stable NHS-ester, which is highly reactive towards primary amines.[5] MES buffer is used as its carboxyl group is a poor nucleophile and does not compete in the reaction.
- Conjugation:
  - Dissolve 3-aminophenylboronic acid hydrochloride in MES buffer and add it to the activated nanoparticle suspension (20-fold molar excess over carboxyl groups).
  - React for 4-6 hours at room temperature or overnight at 4°C with gentle stirring.
  - Rationale: The primary amine of the boronic acid reagent nucleophilically attacks the NHS-ester, displacing NHS and forming a stable amide bond.
- Quenching and Purification:
  - Add the quenching solution to the reaction mixture to a final concentration of 100 mM and incubate for 30 minutes.

- Rationale: This step deactivates any remaining NHS-esters, preventing non-specific cross-linking.
- Purify the functionalized nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) or by dialysis against PBS for 48 hours to remove unreacted reagents.
- Characterization:
  - Confirm successful conjugation using techniques such as zeta potential measurement, FTIR spectroscopy, or a quantitative assay for boronic acid (e.g., Alizarin Red S assay).  
[13]

## Component in Suzuki-Miyaura Cross-Coupling

As a substituted phenylboronic acid, this compound is an ideal substrate for the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. [14][15] This allows for the facile incorporation of the functional phenyl group into more complex molecular scaffolds, such as biaryl structures common in pharmaceuticals. [14][16]



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general method for coupling **3-(2-Cyanoethylaminocarbonyl)phenylboronic acid** with an aryl bromide.

Materials:

- **3-(2-Cyanoethylaminocarbonyl)phenylboronic acid**
- Aryl bromide (Ar-Br)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh<sub>3</sub>)<sub>4</sub>)
- Base (e.g., anhydrous potassium carbonate, K<sub>2</sub>CO<sub>3</sub>)
- Solvent system (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
- Reaction vessel (e.g., Schlenk flask)
- Inert gas supply (Argon or Nitrogen)

Methodology:

- Reaction Setup:
  - To a Schlenk flask, add the aryl bromide (1.0 eq), **3-(2-Cyanoethylaminocarbonyl)phenylboronic acid** (1.2 eq), and K<sub>2</sub>CO<sub>3</sub> (2.5 eq).
  - Add the Pd(PPh<sub>3</sub>)<sub>4</sub> catalyst (0.03 eq).
  - Seal the flask, and evacuate and backfill with an inert gas (repeat 3 times).
  - Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The excess boronic acid ensures complete consumption of the potentially more valuable aryl halide.
- Reaction Execution:
  - Add the degassed solvent system via syringe.
  - Heat the reaction mixture to 80-90 °C with vigorous stirring.



- Monitor the reaction progress by TLC or LC-MS until the starting material (aryl bromide) is consumed (typically 4-12 hours).
- Rationale: The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[\[15\]](#)
- Work-up and Purification:
  - Cool the reaction to room temperature and dilute with ethyl acetate.
  - Wash the organic layer sequentially with water and brine.
  - Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, data from analogous structures like 3-cyanophenylboronic acid and phenylboronic acid provide guidance.[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Hazards: May be toxic if swallowed, inhaled, or in contact with skin.[\[18\]](#) Can cause skin and serious eye irritation.[\[18\]](#)
- Handling: Use in a well-ventilated area or fume hood.[\[20\]](#) Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[\[17\]](#) Avoid breathing dust.[\[18\]](#) Wash hands thoroughly after handling.[\[19\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to maintain stability.[\[8\]](#)[\[11\]](#)

## Conclusion and Future Perspectives

**3-(2-Cyanoethylaminocarbonyl)phenylboronic acid** is more than a simple chemical; it is an enabling tool for advanced molecular design. Its dual functionality allows for its seamless

integration into targeted drug delivery systems and as a key intermediate in the synthesis of complex, biologically active molecules. Future research will likely see this and similar reagents being employed in the development of next-generation therapeutics, including antibody-drug conjugates (ADCs), theranostic agents, and stimuli-responsive biomaterials. Its versatility ensures its continued relevance in the toolkit of researchers dedicated to advancing medicinal chemistry and targeted therapies.

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